N-アセチル-S-メチル-L-システイン-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

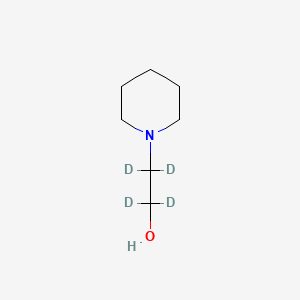

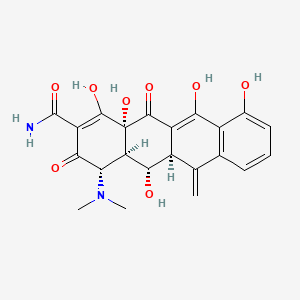

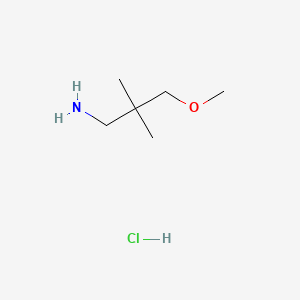

N-Acetyl-S-methyl-L-cysteine-d3 is a deuterium-labeled derivative of N-Acetyl-S-methyl-L-cysteine. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in the study of metabolic pathways and pharmacokinetics. The presence of deuterium atoms makes it particularly useful in tracing and quantifying biochemical processes.

科学的研究の応用

N-Acetyl-S-methyl-L-cysteine-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Metabolic Studies: Used to trace metabolic pathways and understand the metabolism of sulfur-containing compounds.

Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion of drugs.

Proteomics: Used in mass spectrometry to quantify and identify proteins and peptides.

Biological Research: Investigates the role of sulfur-containing compounds in biological systems.

Industrial Applications: Used in the development of new drugs and therapeutic agents.

作用機序

Target of Action

N-Acetyl-S-methyl-L-cysteine-d3, similar to N-acetylcysteine, primarily targets the glutathione synthesis pathway . Glutathione is a potent antioxidant that protects cells from oxidative stress and maintains the redox state inside them .

Mode of Action

N-Acetyl-S-methyl-L-cysteine-d3 acts as a precursor to cysteine . It is hydrolyzed intracellularly to cysteine, which then replenishes glutathione . N-Acetyl-S-methyl-L-cysteine-d3 also supplies thiol groups, which can directly bind with toxic metabolites in hepatocytes and enhance non-toxic sulfate conjugation .

Biochemical Pathways

N-Acetyl-S-methyl-L-cysteine-d3 affects the glutathione synthesis pathway . By replenishing cysteine, it increases the availability of glutathione, a critical antioxidant in the body . This action helps neutralize free radicals and reduce oxidative stress .

Pharmacokinetics

N-Acetyl-S-methyl-L-cysteine-d3, like N-acetylcysteine, is rapidly absorbed after administration . Significant first-pass metabolism by the small intestine and liver results in the incorporation of n-acetyl-s-methyl-l-cysteine-d3 into protein peptide chains and the formation of a variety of metabolites . The elimination half-life of N-acetylcysteine is approximately 5.6 hours , and it is excreted via the kidneys (30%) and feces (3%) .

Result of Action

The primary result of N-Acetyl-S-methyl-L-cysteine-d3 action is the replenishment of glutathione levels . This action helps protect cells from oxidative stress and maintain the redox state inside them . It also enhances non-toxic sulfate conjugation, which can help neutralize toxic metabolites .

Action Environment

The action of N-Acetyl-S-methyl-L-cysteine-d3 can be influenced by various environmental factors. For instance, the presence of other medications or substances that induce oxidative stress can increase the demand for glutathione, potentially enhancing the effects of N-Acetyl-S-methyl-L-cysteine-d3 . Additionally, factors such as diet, lifestyle, and overall health status can influence the body’s glutathione levels and thus the efficacy of N-Acetyl-S-methyl-L-cysteine-d3 .

生化学分析

Cellular Effects

It is known that stable heavy isotopes like N-Acetyl-S-methyl-L-cysteine-d3 can affect the pharmacokinetic and metabolic profiles of drugs .

Molecular Mechanism

It is known that stable heavy isotopes like N-Acetyl-S-methyl-L-cysteine-d3 can affect the pharmacokinetic and metabolic profiles of drugs .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-methyl-L-cysteine-d3 involves the incorporation of deuterium atoms into the molecular structure of N-Acetyl-S-methyl-L-cysteine. This is typically achieved through the use of deuterated reagents and solvents. The general synthetic route includes:

Acetylation: The starting material, L-cysteine, undergoes acetylation to form N-Acetyl-L-cysteine.

Methylation: The thiol group of N-Acetyl-L-cysteine is methylated to form N-Acetyl-S-methyl-L-cysteine.

Industrial Production Methods

Industrial production of N-Acetyl-S-methyl-L-cysteine-d3 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Acetylation and Methylation: Large quantities of L-cysteine are acetylated and methylated using industrial-grade reagents.

Deuteration: Deuterium incorporation is achieved using deuterated reagents in large reactors, ensuring high yield and purity.

化学反応の分析

Types of Reactions

N-Acetyl-S-methyl-L-cysteine-d3 undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The acetyl and methyl groups can undergo substitution reactions under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol or other reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

Oxidation: Disulfides of N-Acetyl-S-methyl-L-cysteine-d3.

Reduction: Thiol form of N-Acetyl-S-methyl-L-cysteine-d3.

Substitution: Various substituted derivatives depending on the nucleophile used.

類似化合物との比較

Similar Compounds

N-Acetyl-L-cysteine: A non-deuterated version used as a mucolytic agent and antioxidant.

N-Acetyl-S-methyl-L-cysteine: The non-deuterated version of N-Acetyl-S-methyl-L-cysteine-d3.

L-Cysteine: The parent compound used in various biochemical processes.

Uniqueness

N-Acetyl-S-methyl-L-cysteine-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in tracing and quantifying biochemical processes. The deuterium labeling provides enhanced stability and allows for precise measurement in mass spectrometry and other analytical techniques.

特性

IUPAC Name |

(2R)-2-acetamido-3-(trideuteriomethylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGLCORNOFFGTB-OJWMFZEYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide](/img/structure/B562265.png)

![1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(azo)]bis-, diacetate](/img/structure/B562278.png)